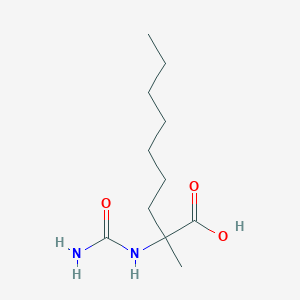

2-(Carbamoylamino)-2-methylnonanoic acid

Description

The study of 2-(Carbamoylamino)-2-methylnonanoic acid is intrinsically linked to the broader fields of amidic acid chemistry and the investigation of structurally unique amino acids. Its significance arises not from a long history of dedicated research into this specific molecule, but rather from its representation of a class of compounds with intriguing properties and potential applications.

This compound is a derivative of a carboxylic acid where a hydroxyl group is replaced by an amine group, placing it within the extensive family of amides. nih.gov More specifically, it is an N-carbamoyl-alpha-amino acid, characterized by a carbamoyl (B1232498) group (NH₂C(O)-) attached to the nitrogen of an alpha-amino acid. drugbank.com This structural motif is of interest in various chemical contexts, including prebiotic chemistry, where N-carbamoyl amino acids have been proposed as key intermediates in the formation of peptides on the early Earth. nih.govresearchgate.net

Furthermore, the presence of a methyl group and a heptyl group on the alpha-carbon classifies it as an α,α-disubstituted amino acid. nih.gov This class of amino acids is a focal point in medicinal chemistry and drug discovery because the disubstitution at the alpha-carbon introduces significant conformational constraints into peptides and other bioactive molecules. nih.govresearchgate.net This structural rigidity can lead to enhanced biological activity and stability. nih.gov The long nonanoic acid chain also imparts lipophilic character to the molecule, a feature that can influence its interaction with biological membranes and hydrophobic protein pockets.

A summary of the key chemical features of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | This compound |

| Class | N-carbamoyl-alpha-amino acid, α,α-disubstituted amino acid |

Specific academic interest and initial investigations into this compound are not well-documented in dedicated studies. Its investigation is largely contextualized within broader research into N-carbamoyl amino acids and α,α-disubstituted amino acids. The synthesis and properties of N-acyl-α-amino acids, a related class of compounds, have been a subject of systematic study, focusing on their physical, colloidal, and biological properties. researchgate.net

Research into α,α-disubstituted amino acids has been driven by their potential to create peptides with specific, predictable secondary structures, such as helices or extended conformations. nih.govjst.go.jp The synthesis of these unnatural amino acids has been a significant area of research, with various methods developed to create these structurally complex molecules. rsc.org The historical trajectory for compounds like this compound is therefore one of inference, where its properties and potential are extrapolated from the study of these larger classes of molecules.

The primary research gap surrounding this compound is the lack of studies focusing specifically on its unique combination of structural features. While the properties of N-carbamoyl amino acids and α,α-disubstituted amino acids are understood in a general sense, the interplay of the long alkyl chain, the methyl group, and the carbamoyl functionality in this particular molecule remains largely unexplored.

Emerging academic questions include:

Conformational Preferences: What are the preferred three-dimensional structures of this molecule in different solvent environments, and how do these conformations influence its intermolecular interactions?

Self-Assembly: Does the combination of a hydrophilic head group (carbamoylamino and carboxylic acid) and a long hydrophobic tail promote self-assembly into micelles, vesicles, or other supramolecular structures? The study of self-assembly in functionalized amino acids is a growing field with potential applications in biomaterials. beilstein-journals.org

Biological Activity: Given its structural similarity to endogenous molecules and its classification as an unnatural amino acid, what are its potential interactions with biological systems? Could it act as an enzyme inhibitor, a modulator of protein-protein interactions, or a precursor for the synthesis of other bioactive compounds? nih.gov

Synthetic Methodology: While general methods for the synthesis of α,α-disubstituted amino acids exist, what are the most efficient and stereoselective routes to produce this compound and its derivatives? nih.govresearchgate.net

Despite the limited research focused solely on it, this compound serves as a significant model compound for several areas of research.

Peptidomimetic Design: As an α,α-disubstituted amino acid, it provides a valuable building block for the synthesis of peptidomimetics. nih.gov Incorporating this unit into a peptide sequence would introduce a sharp conformational constraint, allowing researchers to probe the structural requirements for biological activity.

Study of N-Carbamoyl Hydrolases: The carbamoyl group is a substrate for N-carbamoyl hydrolase enzymes, which are involved in amino acid metabolism. nih.gov This compound could be used as a tool to study the activity and specificity of these enzymes.

Drug Discovery: The combination of a constrained amino acid scaffold and a long lipid tail is a feature found in some bioactive molecules. This compound could serve as a lead structure or a fragment for the development of new therapeutic agents. The field of medicinal chemistry increasingly utilizes unusual amino acids to create novel drugs. nih.gov

Prebiotic Chemistry: While simpler N-carbamoyl amino acids have been the focus of prebiotic studies, this more complex derivative could be used to explore the potential for the formation of more diverse and functional molecules under prebiotic conditions. nih.gov

In essence, while this compound may not be a widely studied molecule in its own right, its structural features place it at the intersection of several important areas of chemical and biological research, making it a valuable tool for asking fundamental scientific questions.

Structure

3D Structure

Properties

CAS No. |

7357-74-6 |

|---|---|

Molecular Formula |

C11H22N2O3 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

2-(carbamoylamino)-2-methylnonanoic acid |

InChI |

InChI=1S/C11H22N2O3/c1-3-4-5-6-7-8-11(2,9(14)15)13-10(12)16/h3-8H2,1-2H3,(H,14,15)(H3,12,13,16) |

InChI Key |

UVMFFBCBXJKVKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)(C(=O)O)NC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 2 Carbamoylamino 2 Methylnonanoic Acid

Stereoselective and Regioselective Synthetic Routes to 2-(Carbamoylamino)-2-methylnonanoic acid and its Chiral Variants

The creation of the quaternary stereocenter at the α-position of this compound presents a significant synthetic challenge. peptide.com Both enantioselective and diastereoselective methods are crucial for accessing optically pure variants of this molecule.

Enantioselective Catalysis in the Synthesis of this compound

Enantioselective catalysis offers a direct route to chiral α,α-disubstituted amino acids. While specific catalytic systems for this compound are not explicitly detailed in the literature, several strategies for analogous compounds can be adapted. One promising approach involves the asymmetric Strecker synthesis, which has been successfully applied to the synthesis of α-methylated amino acids. wikipedia.orgnih.gov This method would involve the reaction of 2-nonanone with a cyanide source and ammonia (B1221849) in the presence of a chiral catalyst to produce an enantioenriched α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. Subsequent carbamoylation would yield the target compound.

Another relevant strategy is the catalytic asymmetric addition of nucleophiles to α-iminoesters. organic-chemistry.orgrsc.org For the synthesis of this compound, this could involve the use of a chiral catalyst to mediate the addition of a methyl group equivalent to an N-carbamoyl-α-iminoester derived from 2-aminononanoic acid.

The following table summarizes potential enantioselective catalytic approaches applicable to the synthesis of chiral 2-amino-2-methylnonanoic acid, a key precursor.

| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) |

| Chiral Phase-Transfer Catalyst | Glycine imine ester | α-Methyl-α-amino acid ester | High |

| Chiral N-heterocyclic carbene-Ir complex | α-Iminoester | α-Cyanomethylated-α-amino acid | Moderate to high |

| Chiral Spiro Phosphoric Acid/Rh(II) | Vinyldiazoacetate & carbamate | α-Alkenyl-α-amino acid | High |

This table presents generalized data for analogous α,α-disubstituted amino acid syntheses and suggests potential outcomes for the synthesis of precursors to this compound.

Diastereoselective Approaches for Structural Control in this compound Synthesis

Diastereoselective methods often employ chiral auxiliaries to control the stereochemical outcome of a reaction. A well-established method is the alkylation of chiral cyclic templates, such as those derived from diketopiperazines. nih.gov In this approach, a diketopiperazine formed from a chiral amino acid (e.g., valine) and glycine can be sequentially alkylated. For the synthesis of this compound, this would involve the methylation and subsequent heptylation of the template, followed by hydrolysis to release the desired α,α-disubstituted amino acid.

The use of chiral oxazolidinones as auxiliaries in alkylation reactions has also proven effective for the synthesis of α,α-disubstituted amino acids. nih.gov An N-acylated oxazolidinone derived from a readily available chiral amino alcohol can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation.

The table below outlines potential diastereoselective strategies.

| Chiral Auxiliary | Key Transformation | Diastereomeric Excess (de) |

| Diketopiperazine | Sequential enolate alkylation | >90% |

| Oxazolidinone | Asymmetric allylic alkylation | High |

| N-Sulfinyl Imine | Stereoselective C-radical addition | High |

This table illustrates the potential of various chiral auxiliaries to control the stereochemistry in the synthesis of α,α-disubstituted amino acids, which is applicable to the target compound.

Development of Novel Synthetic Precursors and Key Intermediates for this compound Production

The efficient synthesis of this compound relies on the availability of suitable precursors. One key intermediate is 2-amino-2-methylnonanoic acid. A common route to α,α-disubstituted amino acids is the Strecker synthesis, starting from a ketone (in this case, 2-nonanone), ammonia, and cyanide. wikipedia.orgorganic-chemistry.orgchemistnotes.commasterorganicchemistry.com Another important precursor is the corresponding hydantoin. The Urech hydantoin synthesis allows for the formation of 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium carbonate. ikm.org.myorganic-chemistry.org The resulting 5-methyl-5-heptylhydantoin can then be hydrolyzed to afford 2-amino-2-methylnonanoic acid, which can be subsequently carbamoylated. researchgate.net

The carbamoylamino moiety can be introduced at various stages of the synthesis. For instance, N-carbamoylamino acids can be synthesized in a one-pot reaction from monosubstituted parabanic acids via alkylation and subsequent hydrolysis. ikm.org.mynih.gov This method avoids the use of hazardous reagents like phosgene.

Key precursors and their synthetic routes are summarized below.

| Precursor/Intermediate | Synthetic Method | Starting Materials |

| 2-Amino-2-methylnonanoic acid | Strecker Synthesis | 2-Nonanone, Ammonia, Cyanide |

| 5-Methyl-5-heptylhydantoin | Urech Hydantoin Synthesis | 2-Nonanone, KCN, (NH₄)₂CO₃ |

| N-Carbamoyl-2-methylnonanoic acid | From Parabanic Acid | Monosubstituted parabanic acid, alkylating agent |

| 2-Oxo-nonanoic acid | Oxidation of 2-hydroxynonanoic acid | 2-Hydroxynonanoic acid |

Functionalization and Derivatization of this compound for Probe Design and Library Synthesis

The structural features of this compound offer several points for modification, enabling the creation of molecular probes and diverse chemical libraries for screening purposes.

Modification of the Carbamoylamino Moiety in this compound

The carbamoylamino group, a urea derivative, has two nitrogen atoms that can be functionalized. The terminal -NH₂ group can be alkylated or acylated to introduce various substituents. nih.gov This allows for the attachment of reporter groups, such as fluorophores, or linkers for solid-phase synthesis. The urea functionality is a key pharmacophore in many drugs due to its ability to form stable hydrogen bonds with biological targets. nih.govacs.org Modification of this moiety can therefore be used to modulate the binding affinity and selectivity of the molecule.

For example, the terminal amine of the carbamoyl (B1232498) group can be reacted with isocyanates or activated carboxylic acids to generate more complex urea or amide derivatives, respectively. These modifications can be used to build combinatorial libraries for drug discovery. nih.govamericanpeptidesociety.org

Structural Diversification via the Alkyl Chain of this compound

The heptyl side chain of the nonanoic acid backbone provides a lipophilic segment that can be modified to alter the molecule's physical properties and biological interactions. nih.govchemrxiv.org Strategies for modifying fatty acid chains can be applied here. For instance, introducing unsaturation (double or triple bonds) into the alkyl chain would allow for further functionalization via reactions such as click chemistry, metathesis, or palladium-catalyzed cross-coupling reactions. jchemrev.com

Furthermore, the synthesis could start from a functionalized nonanoic acid derivative, for example, one containing a terminal alkyne or azide. This would allow for the late-stage conjugation of various molecules, including fluorescent dyes, biotin tags, or other bioactive compounds, to create targeted probes. nih.govnih.gov The solid-phase synthesis of fluorescently-labeled probes bearing stearic acid chains in combination with charged amino acids has been demonstrated as an effective strategy for plasma membrane labeling. nih.gov

The following table outlines potential derivatization strategies.

| Moiety to be Modified | Derivatization Strategy | Potential Application |

| Carbamoylamino (terminal NH₂) | Alkylation, Acylation, Reaction with isocyanates | Library synthesis, Probe attachment |

| Alkyl Chain (Heptyl) | Introduction of unsaturation, Terminal functionalization (alkyne, azide) | Click chemistry, Cross-coupling for probe synthesis |

| Carboxylic Acid | Esterification, Amidation | Prodrug design, Conjugation to other molecules |

Preparation of Isotopic Variants of this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and quantifying analytes in complex mixtures. chempep.com The preparation of isotopic variants of this compound can be strategically designed to introduce heavy atoms at specific positions, enabling detailed mechanistic investigations of its biological or chemical transformations.

Stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) are commonly employed for these purposes. chempep.com The choice of isotope and its position within the molecule depends on the specific research question. For instance, ¹³C labeling of the carboxyl group or the carbon backbone can be used to trace the metabolic fate of the carbon skeleton, while ¹⁵N labeling of the carbamoyl group can provide insights into its synthesis and degradation pathways. Deuterium labeling can be utilized to study kinetic isotope effects, which are valuable for determining rate-limiting steps in a reaction.

A plausible synthetic approach to introduce isotopic labels would involve the use of commercially available labeled starting materials in a multi-step synthesis. For example, the synthesis could commence with a ¹³C-labeled Grignard reagent to introduce a labeled alkyl chain, or with ¹⁵N-labeled potassium cyanate to form the isotopically enriched carbamoyl group.

Hypothetical Scheme for Isotopic Labeling:

A potential route for the synthesis of a ¹⁵N-labeled variant could involve the reaction of 2-amino-2-methylnonanoic acid with a ¹⁵N-labeled cyanate source. The precursor, 2-amino-2-methylnonanoic acid, can be synthesized through various established methods for α,α-disubstituted amino acids. nih.govrsc.orgacs.org

Interactive Table 1: Potential Isotopes for Mechanistic Studies of this compound

| Isotope | Position of Labeling | Potential Application in Mechanistic Studies |

| ¹³C | Carboxyl group (-COOH) | Tracing metabolic pathways, studying decarboxylation reactions. |

| ¹³C | Methyl group (-CH₃) | Investigating steric effects and enzymatic recognition. |

| ¹³C | Nonanoic backbone | Following the fate of the lipid chain in biological systems. |

| ¹⁵N | Urea moiety (-NH-CO-NH₂) | Elucidating the mechanism of urea formation and degradation. |

| ²H | α-Methyl group | Probing kinetic isotope effects in enzymatic or chemical reactions. |

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles in chemical synthesis is crucial for minimizing environmental impact and promoting sustainability. pnas.org The synthesis of this compound can be designed to incorporate several green chemistry principles, from the choice of starting materials to the reaction conditions and solvents.

One of the key principles of green chemistry is the use of renewable feedstocks. pnas.orgrsc.org For the synthesis of the nonanoic acid backbone, fatty acids derived from plant oils could serve as a renewable starting material. pnas.org Furthermore, the use of carbon dioxide (CO₂) as a C1 building block is a highly attractive green strategy. sustainabilitymatters.net.aursc.orgthechemicalengineer.com Researchers have developed methods to convert CO₂ into valuable chemicals, including amino acids. sustainabilitymatters.net.authechemicalengineer.comgatech.edu

The synthesis of the urea moiety also presents opportunities for green innovation. Traditional methods for urea synthesis often rely on hazardous reagents. organic-chemistry.org More sustainable approaches are being developed, such as the direct reaction of amines with CO₂ or the use of less toxic carbamoylating agents. rsc.org Electrocatalytic methods for urea synthesis from nitrate and CO₂ at ambient conditions are also emerging as a promising green alternative. springernature.com

Catalytic methods are preferred over stoichiometric reagents to minimize waste. The development of efficient catalysts for the key bond-forming reactions in the synthesis of this compound would significantly improve its green profile. rsc.org Additionally, the use of environmentally benign solvents, such as water or supercritical CO₂, and the implementation of solvent-free reaction conditions are central to green synthesis design. pnas.org

Interactive Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles

| Synthetic Strategy | Traditional Approach | Green Chemistry Approach | Key Green Advantages |

| Starting Materials | Petroleum-based feedstocks | Biomass-derived fatty acids, CO₂ pnas.orgrsc.orgsustainabilitymatters.net.au | Use of renewable resources, carbon capture. |

| Urea Formation | Use of phosgene derivatives | Direct reaction of amine with CO₂ or urea rsc.org | Avoidance of highly toxic reagents. |

| Catalysis | Stoichiometric reagents | Development of reusable catalysts rsc.org | Reduced waste, higher atom economy. |

| Solvents | Volatile organic compounds | Water, supercritical CO₂, solvent-free conditions pnas.org | Reduced pollution and health hazards. |

| Energy | High temperature and pressure | Lower energy processes, use of renewable energy rsc.orgureaknowhow.com | Reduced carbon footprint. |

Spectroscopic and Crystallographic Elucidation of 2 Carbamoylamino 2 Methylnonanoic Acid S Molecular Architecture

High-Resolution NMR Spectroscopic Investigations of 2-(Carbamoylamino)-2-methylnonanoic acid's Solution Conformation and Dynamics

High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, a comprehensive suite of NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe its conformational landscape.

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Assignment

The complexity of the this compound molecule necessitates the use of two-dimensional (2D) NMR techniques for complete signal assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the nonanoic acid chain, the α-methyl group, and the carbamoyl (B1232498) group. The chemical shifts would be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, including the quaternary α-carbon and the carbonyl carbons of the carboxylic acid and carbamoyl groups.

2D COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the assignment of protons on adjacent carbons within the nonanoic acid chain.

2D HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms, facilitating the assignment of the carbon skeleton.

2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the nonanoic acid chain to the α-carbon and in confirming the connectivity of the carbamoyl group.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| COOH | 10.0-12.0 (br s) | 178.0-182.0 |

| NH | 6.5-7.5 (br s) | - |

| NH₂ | 5.5-6.5 (br s) | - |

| C=O (carbamoyl) | - | 158.0-162.0 |

| Cα | - | 60.0-65.0 |

| Cα-CH₃ | 1.4-1.6 (s) | 20.0-25.0 |

| CH₂ (β) | 1.8-2.0 (m) | 35.0-40.0 |

| CH₂ (γ) | 1.2-1.4 (m) | 28.0-32.0 |

| CH₂ (δ) | 1.2-1.4 (m) | 28.0-32.0 |

| CH₂ (ε) | 1.2-1.4 (m) | 28.0-32.0 |

| CH₂ (ζ) | 1.2-1.4 (m) | 28.0-32.0 |

| CH₂ (η) | 1.2-1.4 (m) | 22.0-26.0 |

| CH₃ (θ) | 0.8-1.0 (t) | 13.0-15.0 |

Note: This is a hypothetical data table. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Dynamic NMR Studies for Rotational Barriers and Conformational Exchange

The carbamoyl group in this compound can exhibit restricted rotation around the C-N bond due to its partial double bond character. Dynamic NMR (DNMR) studies, involving variable temperature experiments, can be used to determine the energy barrier for this rotation. At low temperatures, separate signals for the syn and anti conformers might be observed, which would coalesce as the temperature is raised and the rate of rotation increases. The free energies of activation for such conformational isomerization in primary carbamates are typically in the range of 12-14 kcal/mol nih.gov.

Advanced Mass Spectrometry Techniques for Structure Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Bond Cleavage Patterns

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. For this compound, MS/MS studies would provide valuable structural information. Common fragmentation pathways for N-carbamoylamino acids include the loss of ammonia (B1221849) (NH₃), water (H₂O), and the carbamoyl group. The fragmentation of the nonanoic acid side chain would also be expected, leading to a series of characteristic product ions. The analysis of N-carbamoylamino acids by fast atom bombardment (FAB) and tandem mass spectrometry has shown specific cleavages that are useful for structural elucidation nih.gov.

Hypothetical MS/MS Fragmentation Data for [M+H]⁺ of this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 245.18 | 228.15 | NH₃ |

| 245.18 | 227.17 | H₂O |

| 245.18 | 202.18 | CONH₂ |

| 245.18 | 156.13 | C₇H₁₅ |

| 245.18 | 129.10 | C₈H₁₆O |

Note: This is a hypothetical data table. The actual fragmentation pattern can be influenced by the ionization method and collision energy.

High-Resolution Accurate Mass (HRAM) Measurements for Elemental Composition

High-resolution accurate mass (HRAM) measurements provide a very precise determination of the mass-to-charge ratio of an ion. This allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₁H₂₂N₂O₃), the expected monoisotopic mass would be calculated and compared to the experimentally measured mass to confirm its chemical formula.

Single-Crystal X-ray Diffraction Analysis of this compound Polymorphs and Cocrystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An analysis of this compound would reveal detailed information about its bond lengths, bond angles, and torsion angles in the solid state.

Due to the presence of both hydrogen bond donors (the carbamoyl and carboxylic acid groups) and a flexible alkyl chain, this compound has the potential to form different crystalline polymorphs. Polymorphism, the ability of a substance to exist in more than one crystal structure, can significantly impact its physical properties.

Furthermore, the hydrogen bonding capabilities of the molecule make it a candidate for the formation of cocrystals with other molecules. The study of polymorphs and cocrystals would provide a deeper understanding of the intermolecular interactions that govern the solid-state packing of this compound. The crystal structure of related N-carbamyl-D-amino acids has been studied in the context of enzyme-substrate interactions, providing insights into the potential conformations of such molecules nih.gov.

Hypothetical Crystallographic Data for a Polymorph of this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.26 |

Note: This is a hypothetical data table. The actual crystallographic parameters would be determined experimentally.

Crystal Packing and Intermolecular Interactions in Solid-State this compound

Information regarding the crystal packing and intermolecular interactions of this compound is currently unavailable. To determine these features, an experimental technique such as single-crystal X-ray diffraction would be required. Such an analysis would reveal the unit cell parameters, space group, and the precise arrangement of molecules within the crystal lattice. It would also allow for the identification of intermolecular interactions, such as hydrogen bonds, which are expected to be present due to the carbamoyl and carboxylic acid functional groups.

Conformational Analysis of this compound in the Crystalline State

A conformational analysis of this compound in its crystalline state is not possible without experimental structural data. The conformation of the molecule, including the torsion angles of the nonanoic acid chain and the orientation of the carbamoylamino group, is dictated by the forces of crystal packing and intramolecular interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting of this compound

Experimentally obtained Infrared (IR) and Raman spectra for this compound have not been found in the searched databases. Vibrational spectroscopy is a powerful tool for identifying functional groups and providing a "fingerprint" of a molecule's conformational state.

A hypothetical analysis would involve the identification of characteristic vibrational frequencies. For instance, the carboxylic acid group would exhibit a strong C=O stretching vibration and a broad O-H stretching band in the IR spectrum. The carbamoyl group would show characteristic N-H stretching and bending vibrations, as well as a C=O stretching mode (Amide I band). The aliphatic nonane chain would be identified by its C-H stretching and bending modes.

Without experimental spectra, a data table of vibrational frequencies and their assignments cannot be generated.

Theoretical and Computational Chemistry Approaches to 2 Carbamoylamino 2 Methylnonanoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Reactivity, and Acidity of 2-(Carbamoylamino)-2-methylnonanoic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the Schrödinger equation to determine molecular electronic structure.

For this compound, these calculations can predict a range of crucial properties. Geometric optimization, typically performed using a functional like B3LYP with a basis set such as 6-31G(d), would reveal the most stable three-dimensional structure of the molecule, including bond lengths and angles. From this optimized geometry, further analysis can yield insights into the molecule's electronic landscape.

Electronic Structure and Reactivity: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of chemical stability. For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the carboxylate and carbamoyl (B1232498) groups, while the LUMO would indicate potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as the oxygen atoms of the carboxyl and carbamoyl groups. Regions of positive potential (blue) highlight electron-poor areas, like the hydrogens of the amine and carboxylic acid groups.

Acidity: The acidity of the carboxylic acid group (pKa) can be computationally predicted by calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment, often using a continuum solvation model (e.g., PCM). The pKa of the parent nonanoic acid is approximately 4.9. nih.gov The introduction of the α-methyl and α-carbamoylamino substituents would be expected to influence this value, and quantum chemical calculations can quantify the magnitude of this effect.

Illustrative Data from DFT Calculations:

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures overall molecular polarity |

| Predicted pKa | 5.2 | Estimates the acidity of the carboxylic group |

Molecular Dynamics Simulations for Conformational Sampling, Solvent Effects, and Aggregation Behavior of this compound

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. escholarship.org MD simulations model the behavior of atoms and molecules by solving Newton's equations of motion, providing a dynamic picture of the system.

Conformational Sampling: The long, flexible nonanoyl chain of this compound can adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify the most populated and energetically favorable conformers. By simulating the molecule for nanoseconds or longer, it is possible to observe transitions between different rotational states (rotamers) of the carbon-carbon single bonds in the alkyl chain and the C-N bonds of the carbamoyl group.

Solvent Effects: The behavior of this compound is highly dependent on its environment. MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of solute-solvent interactions. These simulations can reveal the structure of the hydration shell around the molecule, quantifying the number and lifetime of hydrogen bonds between the molecule's polar groups (carboxyl, carbamoyl) and surrounding water molecules. This is crucial for understanding its solubility and partitioning behavior. mdpi.com

Aggregation Behavior: As an amphiphilic molecule with a polar headgroup (the substituted amino acid portion) and a long nonpolar tail (the alkyl chain), this compound may exhibit self-aggregation in aqueous solution. MD simulations involving multiple solute molecules can be used to predict whether they will form micelles or other aggregates. By analyzing the radial distribution functions and clustering behavior, one can determine the critical aggregation concentration and the structure of the resulting assemblies.

Illustrative Conformational Analysis Data:

| Dihedral Angle | Stable Conformer 1 | Stable Conformer 2 |

| C1-C2-C3-C4 | 180° (anti) | 60° (gauche) |

| C3-C4-C5-C6 | 180° (anti) | 180° (anti) |

| O=C-N-H | 0° (cis) | 180° (trans) |

| Relative Energy | 0.0 kcal/mol | +1.2 kcal/mol |

In Silico Prediction of Potential Macromolecular Binding Sites and Ligand-Protein Docking Studies for this compound Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

For analogues of this compound, docking studies would first require the identification of a plausible biological target. Given its structure as a non-proteinogenic amino acid, potential targets could include enzymes involved in amino acid metabolism or lipid signaling pathways.

The docking process involves placing the ligand in various conformations within the protein's active site and calculating a "docking score" for each pose, which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction. Analysis of the top-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the carboxylate group could form salt bridges with positively charged residues like arginine or lysine, while the nonanoyl chain could occupy a hydrophobic pocket.

Illustrative Ligand-Protein Docking Results for Analogues:

| Analogue | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical Target) |

| 2-(Carbamoylamino)-2-methylheptan oic acid | -7.5 | Arg124, Phe267, Leu301 |

| 2-(Carbamoylamino)-2-methylnonan oic acid | -8.2 | Arg124, Phe267, Leu301, Val305 |

| 2-(Carbamoylamino)-2-methylundecan oic acid | -8.8 | Arg124, Phe267, Leu301, Val305, Ile340 |

| 2-(Acetylamino )-2-methylnonanoic acid | -7.9 | Arg124, Phe267, Leu301, Val305 |

Biochemical and Biological Research on 2 Carbamoylamino 2 Methylnonanoic Acid in Model Systems

Modulation of Gene Expression and Protein Synthesis by 2-(Carbamoylamino)-2-methylnonanoic acid in Preclinical Cellular and Organoid Models

No studies were identified that investigated the effects of this compound on gene expression or protein synthesis in cellular or organoid models.

In Vitro Assessment of this compound's Interactions with Specific Macromolecular Targets (e.g., receptors, transporters, enzymes)

There is no available research detailing the in vitro interactions of this compound with any specific macromolecular targets such as receptors, transporters, or enzymes.

Pharmacokinetic and Metabolic Fate Investigations of this compound in In Vivo Preclinical Animal Models (focused on mechanistic research, not clinical translation)

No preclinical in vivo studies have been published that describe the pharmacokinetic or metabolic fate of this compound in any animal models.

Absorption, Distribution, and Elimination Kinetics in Animal Models

Data regarding the absorption, distribution, and elimination kinetics of this compound in animal models are not available in the current scientific literature.

Identification of Major Metabolites and Metabolic Pathways in Research Animals

There are no published findings on the major metabolites or metabolic pathways of this compound in any research animals.

Advanced Analytical Methodologies for Detection and Quantification of 2 Carbamoylamino 2 Methylnonanoic Acid in Research Matrices

Development and Validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for 2-(Carbamoylamino)-2-methylnonanoic acid Analysis

The accurate detection and quantification of this compound in research matrices necessitate the development of robust and validated analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent cornerstone techniques for the analysis of amino acid derivatives. Due to the polar nature of amino acids, direct analysis by GC is often challenging, making derivatization a common prerequisite to enhance volatility and thermal stability. creative-proteomics.comchumontreal.qc.caspringernature.com In contrast, HPLC can be used for the analysis of underivatized amino acids, though derivatization is frequently employed to improve chromatographic retention and detection sensitivity. acs.org

For GC-based analysis of compounds structurally similar to this compound, a typical workflow involves a two-step derivatization process. creative-proteomics.comnih.gov The first step is an esterification of the carboxylic acid group, followed by acylation of the amino and carbamoyl (B1232498) groups. creative-proteomics.com However, it is noted that ureido and carbamoyl amino acids can be unstable under certain esterification conditions. creative-proteomics.com An alternative and widely used method for derivatizing amino acids for GC analysis is silylation. chumontreal.qc.caspringernature.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed to replace active hydrogens on polar functional groups, thereby increasing the analyte's volatility and improving its chromatographic behavior. chumontreal.qc.caspringernature.com

In the context of HPLC, both pre-column and post-column derivatization strategies are utilized to enhance the analytical performance for amino acids. acs.org Pre-column derivatization, where the analyte is chemically modified before injection into the HPLC system, is a common approach. acs.orgresearchgate.net Reagents such as 9-Fluorenyl Methyl Chloroformate (FMOC-Cl) and 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) react with amino groups to form derivatives with strong UV absorbance or fluorescence, significantly improving detection limits. researchgate.netnih.gov The resulting derivatives of this compound would exhibit enhanced retention on reversed-phase HPLC columns and allow for sensitive detection.

The validation of these developed HPLC and GC methods would involve assessing parameters such as linearity, sensitivity (limits of detection and quantification), accuracy, precision, and selectivity, ensuring the reliability of the data generated in research applications.

Chiral Chromatography for Enantiomeric Separation of this compound

The presence of a chiral center at the alpha-carbon of this compound necessitates the use of chiral chromatography for the separation of its enantiomers. The biological activities of enantiomers can differ significantly, making their separation and individual quantification crucial in many research contexts. Chiral HPLC is a powerful technique for this purpose, employing chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. researchgate.net

For α-methyl α-amino acids, a class to which this compound belongs, several chiral separation strategies have been successfully applied. One approach involves the derivatization of the amino acid followed by separation on a CSP. For instance, N-benzyloxycarbonylated methyl esters of α-methyl α-amino acids have been effectively resolved using a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) based CSP, commercially known as Chiralcel OD. nih.gov Another strategy is the direct analysis of the underivatized amino acids. researchgate.net This is often preferred as it eliminates the need for a derivatization step, which can be a source of analytical error. researchgate.net Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly effective for the direct separation of underivatized amino acid enantiomers. researchgate.netusp.org These CSPs are compatible with aqueous mobile phases, which is ideal for the analysis of polar and ionic compounds like amino acids. researchgate.net The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.

Alternatively, chiral ligand-exchange chromatography can be employed. This technique utilizes a CSP coated with a chiral ligand, and the separation is achieved by the formation of transient diastereomeric complexes between the analyte, a metal ion (often copper(II)), and the chiral selector. nih.gov The mobile phase composition, particularly the concentration of the organic modifier and the metal ion, is optimized to achieve the desired separation. nih.gov

Derivatization Strategies for Enhanced Chromatographic Resolution and Detection

Derivatization is a key strategy in the analysis of amino acids and their derivatives, including this compound, to overcome challenges related to their inherent physicochemical properties. springernature.comacs.org The primary goals of derivatization are to increase volatility for GC analysis, enhance chromatographic retention and resolution in HPLC, and improve the sensitivity and selectivity of detection. springernature.comacs.org

For GC analysis, the polar nature of the carboxylic acid and carbamoylamino groups of this compound makes derivatization essential. springernature.com Silylation is a common and effective technique, where reagents like MSTFA or MTBSTFA convert the active hydrogens into more stable and volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. chumontreal.qc.caspringernature.com The TBDMS derivatives are known for their increased stability and reduced sensitivity to moisture compared to TMS derivatives. springernature.com Another approach is a two-step derivatization involving esterification of the carboxyl group followed by acylation of the amino and carbamoyl groups. creative-proteomics.comnih.gov

In HPLC, pre-column derivatization is widely used to improve the detection of amino acids that lack a strong chromophore or fluorophore. acs.orgresearchgate.net Several reagents are available for this purpose:

9-Fluorenyl Methyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling sensitive detection. researchgate.netspringernature.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that reacts rapidly with amino acids to form stable derivatives suitable for both UV and fluorescence detection. researchgate.netnih.gov

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. This method is rapid and suitable for automation. researchgate.netresearchgate.net

Post-column derivatization is an alternative where the derivatizing reagent is introduced after the chromatographic separation and before the detector. acs.org This approach avoids the potential for multiple derivative peaks that can sometimes occur with pre-column derivatization. acs.org

The choice of derivatization strategy depends on the analytical technique being used (GC or HPLC), the desired level of sensitivity, and the nature of the research matrix.

Mass Spectrometry-Based Techniques (LC-MS/MS, GC-MS/MS) for Ultrasensitive and Selective Detection of this compound and its Metabolites

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), offers unparalleled sensitivity and selectivity for the analysis of this compound and its metabolites in complex biological matrices. Tandem mass spectrometry (MS/MS) further enhances this selectivity by monitoring specific fragmentation patterns of the target analytes.

LC-MS/MS is a powerful tool for the quantitative analysis of amino acids and their derivatives, often without the need for derivatization. springernature.comnih.gov This direct analysis simplifies sample preparation and reduces the risk of introducing variability. nih.gov For compounds like this compound, electrospray ionization (ESI) in positive ion mode is typically employed to generate protonated molecular ions.

GC-MS analysis of amino acids, including this compound, requires derivatization to increase their volatility. nih.gov The resulting derivatives can then be separated on a GC column and detected by the mass spectrometer. Stable isotope-labeled internal standards are often used in both LC-MS/MS and GC-MS/MS methods to ensure accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

Method Development for Absolute and Relative Quantification in Biological Research Samples

The development of a robust LC-MS/MS or GC-MS/MS method for the quantification of this compound in biological samples involves several key steps. The first is the optimization of the mass spectrometer parameters, including the selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). These transitions are specific to the analyte and provide high selectivity. nih.gov

For absolute quantification, a calibration curve is constructed using standards of known concentrations. The use of a stable isotope-labeled internal standard, which has a similar chemical structure but a different mass, is crucial for achieving high accuracy and precision. chumontreal.qc.ca This internal standard is added to the samples at a known concentration at the beginning of the sample preparation process to account for any analyte loss during extraction and for variations in ionization efficiency.

Relative quantification, on the other hand, aims to compare the levels of an analyte across different sample groups without determining its absolute concentration. This is often employed in metabolomics studies to identify significant changes in metabolite levels.

Method validation is a critical aspect of quantitative bioanalysis and involves assessing the linearity of the calibration curve, the limit of detection (LOD) and limit of quantification (LOQ), accuracy, precision (intra-day and inter-day), recovery, and matrix effects. nih.gov

Application in Targeted Metabolomics and Untargeted Profiling Studies

Mass spectrometry-based techniques are central to the field of metabolomics, which involves the comprehensive analysis of small molecules (metabolites) in a biological system. Both targeted and untargeted approaches can be applied to study this compound and its metabolic pathways.

Targeted metabolomics focuses on the quantification of a predefined set of metabolites. acs.org An LC-MS/MS or GC-MS/MS method would be developed to specifically measure the levels of this compound and its known or suspected metabolites. This approach offers high sensitivity and quantitative accuracy, making it ideal for hypothesis-driven research where the goal is to measure the concentration of specific compounds. researchgate.net

Untargeted metabolomics , or metabolic profiling, aims to measure as many metabolites as possible in a sample to obtain a global snapshot of the metabolome. nih.govnih.gov High-resolution mass spectrometry (HRMS) coupled with LC is often the platform of choice for these studies. nih.gov The data generated is complex and requires sophisticated bioinformatics tools for processing, feature detection, and metabolite identification. An untargeted study could reveal unexpected changes in metabolic pathways related to the administration or presence of this compound, potentially identifying novel biomarkers or mechanisms of action.

Hybrid approaches that combine elements of both targeted and untargeted metabolomics are also emerging, allowing for both the accurate quantification of specific analytes and the discovery of novel metabolic changes in a single analysis. researchgate.netnih.gov

Bioanalytical Sample Preparation Strategies for this compound from Complex Biological Research Matrices (e.g., cell lysates, tissue homogenates, animal biofluids)

The successful analysis of this compound from complex biological matrices hinges on effective sample preparation. The primary objectives of sample preparation are to extract the analyte of interest, remove interfering substances such as proteins and lipids, and concentrate the analyte to a level suitable for detection by the analytical instrument. creative-proteomics.com The choice of sample preparation technique depends on the nature of the biological matrix and the analytical method to be used.

For animal biofluids such as plasma, serum, or urine, a common first step is protein precipitation. creative-proteomics.com This is typically achieved by adding a solvent like acetonitrile (B52724) or an acid such as trichloroacetic acid (TCA) or perchloric acid (PCA). creative-proteomics.com After centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be further processed or directly injected into the LC-MS/MS system. creative-proteomics.com Ultrafiltration is another technique used to remove proteins and other macromolecules. creative-proteomics.com

In the case of cell lysates and tissue homogenates , the initial step involves disrupting the cells or tissue to release their contents. This can be done through mechanical methods like sonication or homogenization, often in the presence of a lysis buffer. creative-proteomics.comsigmaaldrich.com Following cell lysis, protein precipitation or other extraction methods are employed to separate the small molecule metabolites from the larger cellular components. Solvent extraction using a mixture of methanol, water, and chloroform (B151607) is a common approach for a broad-based extraction of metabolites. creative-proteomics.com

For the analysis of total amino acid content, which would include this compound that might be incorporated into larger molecules, a hydrolysis step is required. Acid hydrolysis, typically using 6 M HCl at elevated temperatures, is a standard method for releasing amino acids from proteins and peptides. oup.comresearchgate.net However, this harsh treatment can lead to the degradation of certain amino acids. biosyn.com Enzymatic hydrolysis offers a milder alternative for releasing bound amino acids. creative-proteomics.com

The following table summarizes common sample preparation techniques for amino acid analysis from various biological matrices:

| Biological Matrix | Sample Preparation Technique | Purpose |

| Animal Biofluids (Plasma, Serum, Urine) | Protein Precipitation (e.g., with TCA, PCA, Acetonitrile) | Removal of proteins that can interfere with analysis and damage analytical columns. |

| Ultrafiltration | Removal of macromolecules based on size. | |

| Cell Lysates | Sonication or Homogenization in Lysis Buffer | Disruption of cell membranes to release intracellular contents. |

| Solvent Extraction (e.g., Methanol/Water/Chloroform) | Separation of metabolites from proteins and lipids. | |

| Tissue Homogenates | Mechanical Homogenization | Disruption of tissue structure to release cellular components. |

| Acid Hydrolysis (e.g., 6 M HCl) | Release of amino acids from proteins for total amino acid analysis. | |

| Enzymatic Hydrolysis | Milder method for releasing amino acids from proteins. |

Following these initial extraction and clean-up steps, the sample may be subjected to derivatization if required by the analytical method (e.g., for GC-MS analysis), or it may be directly analyzed by LC-MS/MS.

Isotopic Labeling Strategies for Metabolic Tracing and Flux Analysis of this compound in Biological Systems

Isotopic labeling is a powerful technique to trace the metabolic fate of this compound within a biological system and to quantify the flux through relevant metabolic pathways. creative-proteomics.com This involves synthesizing the compound with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), at specific atomic positions. nih.govnih.gov When the labeled compound is introduced to cells or an organism, the isotopes act as tracers, allowing for the tracking of the molecule and its metabolic derivatives using mass spectrometry or NMR spectroscopy. nih.gov

For this compound, several strategic labeling patterns can be envisioned to answer specific biological questions. Uniform labeling with ¹³C across the entire carbon skeleton would enable the tracing of the carbon backbone through various metabolic transformations. For instance, if the nonanoic acid chain undergoes beta-oxidation, the resulting acetyl-CoA fragments would be ¹³C-labeled, and their incorporation into downstream pathways like the Krebs cycle could be monitored.

Selective labeling of the carboxylic acid carbon with ¹³C ([1-¹³C]-2-(Carbamoylamino)-2-methylnonanoic acid) would be particularly useful for monitoring decarboxylation reactions. The loss or retention of this label in metabolic products would provide direct evidence of such enzymatic activities.

Nitrogen-15 labeling can be employed to track the fate of the nitrogen atoms. Labeling the amino group ([2-¹⁵N]-2-(Carbamoylamino)-2-methylnonanoic acid) would allow researchers to investigate whether this compound participates in transamination reactions, where the amino group is transferred to an alpha-keto acid to form a new amino acid. Similarly, labeling the carbamoyl nitrogen would help determine if this group is metabolically labile, for example, if it is hydrolyzed to release ammonia (B1221849) and carbon dioxide. Dual labeling with both ¹³C and ¹⁵N can provide even more detailed insights into the simultaneous flow of carbon and nitrogen. nih.gov

Deuterium labeling, particularly at positions not expected to undergo enzymatic exchange, can serve as a conservative tracer for the intact molecule or large fragments of it. For example, labeling the methyl group or specific positions on the nonanoic acid chain with ²H could be used to measure the compound's uptake and distribution in tissues. nih.gov

Metabolic flux analysis (MFA) with these labeled compounds would involve developing a metabolic model that includes the hypothesized pathways involving this compound. By measuring the isotopic enrichment patterns in the compound and its downstream metabolites at a metabolic steady state, the rates (fluxes) of the reactions in the network can be calculated. nih.gov

The following interactive data table details potential isotopic labeling strategies for this compound and their applications in metabolic research.

| Isotope | Labeling Position | Labeled Compound Name | Research Application | Analytical Technique |

| ¹³C | Uniform (all carbons) | [U-¹³C]-2-(Carbamoylamino)-2-methylnonanoic acid | Tracing the entire carbon skeleton through catabolic and anabolic pathways. | LC-MS/MS, GC-MS, NMR |

| ¹³C | Carboxyl carbon | [1-¹³C]-2-(Carbamoylamino)-2-methylnonanoic acid | Investigating decarboxylation reactions. | LC-MS/MS, GC-MS |

| ¹⁵N | Amino nitrogen | [2-¹⁵N]-2-(Carbamoylamino)-2-methylnonanoic acid | Studying transamination and other nitrogen transfer reactions. | LC-MS/MS, NMR |

| ¹⁵N | Carbamoyl nitrogen | 2-([¹⁵N]-Carbamoylamino)-2-methylnonanoic acid | Determining the metabolic stability and fate of the carbamoyl group. | LC-MS/MS |

| ¹³C, ¹⁵N | Carboxyl carbon and Amino nitrogen | [1-¹³C, 2-¹⁵N]-2-(Carbamoylamino)-2-methylnonanoic acid | Simultaneous tracing of carbon and nitrogen flux in metabolic transformations. | LC-MS/MS |

| ²H | Methyl group | 2-(Carbamoylamino)-2-([²H₃]-methyl)nonanoic acid | Quantifying uptake, distribution, and turnover of the parent compound. | LC-MS/MS, GC-MS |

These advanced analytical and isotopic labeling strategies provide a robust framework for the comprehensive investigation of this compound in biological research, enabling its precise quantification and the elucidation of its metabolic roles.

Structure Activity Relationship Sar Studies of 2 Carbamoylamino 2 Methylnonanoic Acid Analogues and Derivatives

Systematic Chemical Modification of the Carbamoylamino Moiety and its Influence on Research-Relevant Biological Interactions

The carbamoylamino (ureido) group is a pivotal feature of the parent compound, capable of engaging in multiple hydrogen bonding interactions that are crucial for molecular recognition. researchgate.netresearchgate.net Research efforts have focused on modifying this moiety to understand its role in binding affinity, often measured by the inhibition constant (Kᵢ) against a specific research target protein.

Key modifications have included N-alkylation and substitution or removal of the terminal amino group. The data reveals that the terminal -NH₂ group and the internal -NH- group are both critical for high-affinity binding.

N-methylation: Methylation of the internal nitrogen (Analogue 2) to form a tertiary amide linkage leads to a significant decrease in binding affinity. This is attributed to the loss of a key hydrogen bond donor capability. researchgate.net

Terminal Group Modification: Replacing the terminal amino group with a hydroxyl (Analogue 4) or removing it entirely (Analogue 5) results in a dramatic loss of affinity, highlighting the essential role of the terminal -NH₂ as a hydrogen bond donor.

Internal Amide Replacement: Substitution of the internal -NH- with an oxygen atom (Analogue 6) also proves detrimental to binding, suggesting that the specific geometry and hydrogen bonding capacity of the ureido linkage are finely tuned for optimal interaction with the target.

These findings underscore that the integrity of the -NH-CO-NH₂ structure is paramount for the compound's biological interactions in a research setting.

Elucidation of the Role of the Methyl Group at C2 in Modulating the Molecular and Biochemical Properties of 2-(Carbamoylamino)-2-methylnonanoic acid

The methyl group at the C2 position is a defining characteristic of this α,α-disubstituted amino acid. researchgate.net Its role extends beyond simple steric bulk, influencing the molecule's conformation and interaction with its biological target. nih.gov Studies involving the modification of this group have been instrumental in clarifying its importance.

The replacement of the C2-methyl group with hydrogen (Analogue 7) leads to a notable decrease in affinity. This suggests that the methyl group may be involved in a favorable hydrophobic interaction within a specific pocket of the target protein or that it serves to lock the molecule into a more biologically active conformation. nih.gov Conversely, increasing the steric bulk by replacing the methyl with an ethyl group (Analogue 8) results in a significant loss of affinity, indicating a tightly constrained binding site where the larger group cannot be accommodated.

These results demonstrate that the C2-methyl group is optimally sized for this specific molecular framework, providing a balance of steric influence and hydrophobic interaction that is critical for high-affinity binding.

Alterations to the Nonanoic Acid Chain and Their Consequences for Molecular Recognition and Research-Observed Effects

The nine-carbon (nonanoic) acid chain provides a significant hydrophobic component to the molecule, which is often critical for anchoring ligands into hydrophobic pockets of target proteins. nih.govresearchgate.net SAR studies have systematically varied the length of this alkyl chain to determine the optimal length for biological interaction.

The data clearly indicates that the nonanoic chain (n=7) is optimal for binding. Shortening the chain to heptanoic acid (Analogue 9, n=5) or elongating it to undecanoic acid (Analogue 11, n=9) both lead to a substantial reduction in binding affinity. This suggests the presence of a well-defined hydrophobic channel or pocket in the target protein that is perfectly complemented by the length of the nonanoic chain. nih.gov Shorter chains fail to fully occupy this pocket and capitalize on all available hydrophobic interactions, while longer chains may introduce steric clashes or extend beyond the pocket into a less favorable environment. nih.gov

Stereochemical Effects of the Chiral Center at C2 on the Academic Research Findings Related to this compound

The C2 carbon of this compound is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R) and (S). It is a well-established principle in molecular recognition that biological macromolecules, being chiral themselves, often exhibit preferential binding to one enantiomer over the other. nih.govrsc.org

Research findings have confirmed that this stereoselectivity is pronounced for this compound. The (S)-enantiomer demonstrates significantly higher binding affinity for the target protein compared to the (R)-enantiomer. This substantial difference in affinity implies that the three-dimensional arrangement of the substituents around the C2 chiral center is critical for achieving the precise orientation required for optimal interaction with the binding site. The lower affinity of the (R)-enantiomer suggests that one of its key functional groups is improperly positioned, potentially leading to a steric clash or the loss of a crucial binding interaction.

Computational and Experimental Approaches to Map Pharmacophore Requirements (for research probes, not drugs) of this compound

The development of a pharmacophore model synthesizes the SAR findings into a three-dimensional abstract representation of the essential molecular features required for biological interaction. nih.govdergipark.org.tr For this compound, both computational modeling and the experimental data from analogue studies have converged to define a clear pharmacophore for its use as a research probe. researchgate.netrsc.org

The essential features of the pharmacophore model are:

One Hydrogen Bond Donor (HBD): This is provided by the internal N-H group of the ureido moiety. SAR data from Analogue 2 confirms its necessity.

One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ureido group serves as a critical hydrogen bond acceptor.

A Second Hydrogen Bond Donor Group: The terminal -NH₂ of the ureido group acts as a crucial hydrogen bond donor, a feature validated by the significant loss of affinity in Analogues 4 and 5.

A Hydrophobic Feature (HY): A well-defined hydrophobic region corresponding to the optimal nine-carbon length of the nonanoic acid chain is required, as established by the data in Table 7.3.

Steric/Hydrophobic Point: The C2-methyl group defines a specific, sterically constrained hydrophobic point, which is essential for maintaining the correct conformation and for productive interaction within the binding site.

This pharmacophore model serves as a valuable tool for identifying or designing new molecules with similar research-relevant biological interaction profiles. nih.govnih.gov The model's robustness is supported by the strong correlation between its features and the experimental binding data obtained from the systematic chemical modification studies. ingentaconnect.com

Based on a comprehensive review of available scientific literature, there is currently no specific published research on the chemical compound this compound. As such, it is not possible to provide a detailed article on its specific research applications, synthetic methodologies, or biochemical interactions as outlined in the user's request.

The information that is available pertains to the broader class of compounds to which it belongs, namely α,α-disubstituted amino acids and N-carbamoyl amino acids. Research in this general area is active, and the principles discovered for related molecules could potentially inform future studies on this compound, should researchers choose to investigate it.

However, to adhere strictly to the user's request of focusing solely on "this compound", no content can be generated for the requested article structure, as this would require speculating on data that does not exist.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(Carbamoylamino)-2-methylnonanoic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via carbamoylation of 2-amino-2-methylnonanoic acid using urea or potassium cyanate under controlled pH and temperature. Isotopic labeling (e.g., deuterated analogs) may be introduced using deuterated reagents like nonanoic acid-2,2-d₂ during synthesis for tracking purposes . Optimization involves adjusting reaction time (6–12 hours), maintaining pH 8–9 with aqueous ammonia, and purification via recrystallization or column chromatography.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H and ¹³C NMR, focusing on the carbamoyl NH (~6.5–7.0 ppm) and methyl groups (~1.2–1.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm to assess purity (>98%) .

- Elemental Analysis : Verify C, H, N content (±0.3% theoretical values) .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard. Crystals can be grown via slow evaporation in ethanol/water (1:1). For preliminary analysis, compare experimental circular dichroism (CD) spectra with known chiral analogs like N-carbamoyl-L-glutamic acid .

Advanced Research Questions

Q. What strategies address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to resolve twinning or disorder. Cross-validate with density functional theory (DFT)-optimized molecular geometry and hydrogen-bonding networks. For low-resolution data (<1.0 Å), apply restraints on bond lengths/angles .

Q. How can isotopic labeling (e.g., deuterium) be leveraged to study the metabolic fate of this compound in biological systems?

- Methodological Answer : Synthesize deuterated analogs (e.g., nonanoic acid-6,6,7,7-d₄) via deuterium oxide (D₂O) exchange or labeled precursors. Use LC-MS/MS to track metabolites in cell lysates, focusing on fragment ions (e.g., m/z 162.26 for d₄-labeled species) .

Q. What computational approaches are effective in predicting the reactivity of this compound in enzyme-binding studies?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level). Validate binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How do solvent polarity and pH influence the stability of this compound during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.